1-Nitrooctadecane
Overview
Description
1-Nitrooctadecane is an organic compound with the molecular formula C18H37NO2. It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to an octadecane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrooctadecane can be synthesized through the nitration of octadecane. The most common method involves the treatment of octadecane with a nitrating agent such as silver nitrite in the presence of a solvent like diethyl ether. The reaction is typically carried out at room temperature for several days to ensure complete nitration .
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale nitration of octadecane using similar methods but optimized for higher yields and efficiency. The process may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrooctadecane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon.
Oxidation: The compound can be oxidized to form nitro alcohols or nitro acids under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products Formed:
Reduction: Octadecylamine.
Oxidation: Nitro alcohols, nitro acids.
Substitution: Various substituted octadecanes.
Scientific Research Applications
1-Nitrooctadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-nitrooctadecane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules or participate in further chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Octadecane: A simple alkane with no functional groups.
1-Nitrohexadecane: A nitroalkane with a shorter carbon chain.
1-Nitrododecane: Another nitroalkane with an even shorter carbon chain
Uniqueness: 1-Nitrooctadecane is unique due to its long carbon chain and the presence of a nitro group, which imparts distinct chemical propertiesIts long chain also makes it more suitable for certain industrial applications where longer carbon chains are preferred .
Properties
IUPAC Name |
1-nitrooctadecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMYSYDHKNXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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